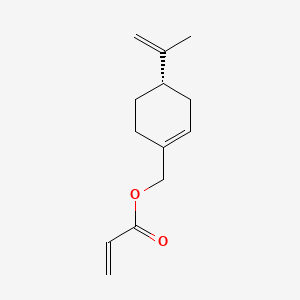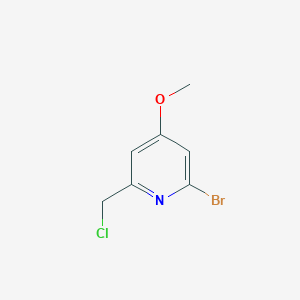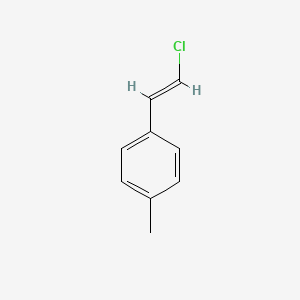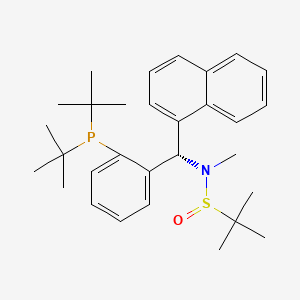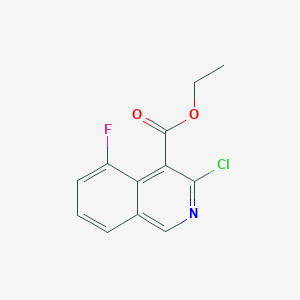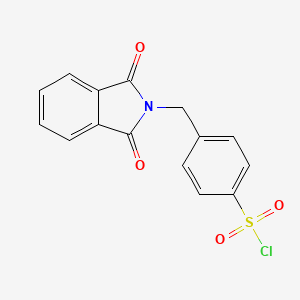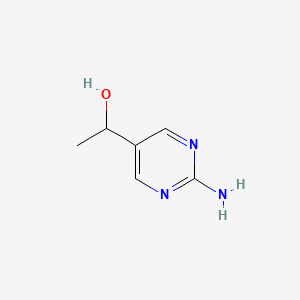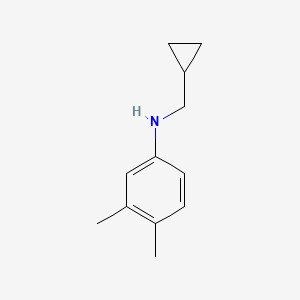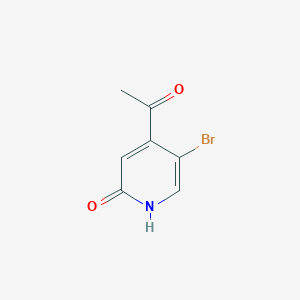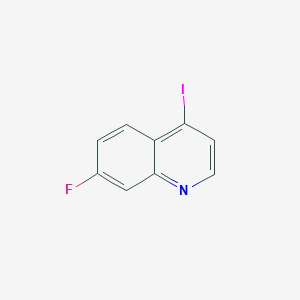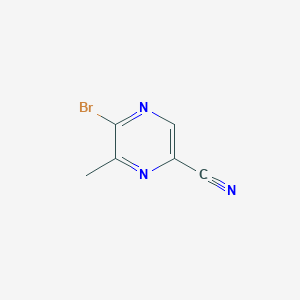
5-Bromo-6-methylpyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methylpyrazine-2-carbonitrile: is an organic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a nitrile group at the 2nd position of the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylpyrazine-2-carbonitrile typically involves the bromination of 6-methylpyrazine-2-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromo-6-methylpyrazine-2-carbonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 6th position can be oxidized to form corresponding carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like LiAlH4 or hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of 5-substituted-6-methylpyrazine-2-carbonitrile derivatives.
Oxidation: Formation of 5-bromo-6-carboxypyrazine-2-carbonitrile or 5-bromo-6-formylpyrazine-2-carbonitrile.
Reduction: Formation of 5-bromo-6-methylpyrazine-2-amine.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-6-methylpyrazine-2-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its structural features make it a valuable tool for probing biological pathways and mechanisms .
Medicine: Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used in the formulation of advanced polymers, dyes, and coatings .
Mécanisme D'action
The mechanism of action of 5-Bromo-6-methylpyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting therapeutic effects . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
5-Bromo-2-methylpyrazine: Similar structure but lacks the nitrile group.
6-Methylpyrazine-2-carbonitrile: Similar structure but lacks the bromine atom.
5-Chloro-6-methylpyrazine-2-carbonitrile: Similar structure with chlorine instead of bromine.
Uniqueness: 5-Bromo-6-methylpyrazine-2-carbonitrile is unique due to the presence of both bromine and nitrile functional groups, which confer distinct reactivity and properties. This combination allows for versatile chemical modifications and applications in various fields .
Propriétés
Numéro CAS |
1260667-66-0 |
|---|---|
Formule moléculaire |
C6H4BrN3 |
Poids moléculaire |
198.02 g/mol |
Nom IUPAC |
5-bromo-6-methylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c1-4-6(7)9-3-5(2-8)10-4/h3H,1H3 |
Clé InChI |
YHHIZWGAFSJSCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


